molecular formula C5H13ClN4 B1382141 3-Azido-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1321622-19-8

3-Azido-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1382141
CAS RN: 1321622-19-8
M. Wt: 164.64 g/mol
InChI Key: FQESYUDWCXFBAW-UHFFFAOYSA-N
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Description

3-Azido-2,2-dimethylpropan-1-amine hydrochloride (3-ADPA-HCl) is an organic compound with a molecular formula of C4H11ClN2O2. It is a white solid, soluble in water and alcohol, and is used in organic synthesis as an intermediate in the preparation of a variety of compounds. It is a versatile reagent that can be used in the synthesis of a range of compounds, such as peptides, peptide-based drugs, and other organic molecules. 3-ADPA-HCl has a variety of applications in the pharmaceutical, biotechnology, and chemical industries, and is a valuable tool for the study of biochemical and physiological processes.

Scientific Research Applications

Polymer Science and Thermoresponsivity

A study by Narumi et al. (2008) developed a versatile method for adjusting the thermoresponsivity of poly(N-isopropylacrylamide) (PNIPAM) through the synthesis and 'click' reaction of an azido end-functionalized PNIPAM. This approach allows for the modulation of the lower critical solution temperature (LCST) of PNIPAM, demonstrating the utility of azido-functionalized compounds in designing responsive polymer materials (Narumi et al., 2008).

Cancer Research

Rayes et al. (2020) synthesized a series of compounds based on 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, exploring their potential as histone deacetylase inhibitors (HDACIs) for cancer treatment. This research underscores the role of structurally modified azides in developing new therapeutic agents with selective inhibitory actions against colon cancer cells (Rayes et al., 2020).

Organic Synthesis and Medicinal Chemistry

Kitamura (2017) highlighted the efficacy of azidoimidazolinium salts as safe and efficient diazo-transfer reagents and unique azido-donors. These compounds facilitate the synthesis of various organic molecules, showcasing the critical role of azide-functionalized reagents in synthetic organic chemistry and the development of pharmaceuticals (Kitamura, 2017).

Nanotechnology and Material Science

Pahimanolis et al. (2011) utilized click-chemistry in aqueous media to functionalize nanofibrillated cellulose (NFC) with azide groups, leading to pH-responsive materials. This application demonstrates the potential of azide-functionalized compounds in the development of smart materials and nanotechnology (Pahimanolis et al., 2011).

Bioconjugation and Chemical Biology

Lohse et al. (2017) introduced biotin-tethered diazotransfer reagents for the selective modification of proteins with azides. This technique allows for bioorthogonal labeling of proteins, highlighting the application of azide groups in bioconjugation and the targeted modification of biomolecules for research and therapeutic purposes (Lohse et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azido-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with enzymes, proteins, and other biomolecules through its azido group, forming stable triazole linkages. These interactions are crucial for studying multivalent carbohydrate-protein interactions and for functionalizing biomolecules in photodynamic therapy . The azido group of this compound can be used to modify bismethylolpropionic acid monomers, generating high-generation dendrimers .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group allows it to be incorporated into cellular components, affecting their function and localization. Studies have shown that this compound can be used to study multivalent carbohydrate-protein interactions, which are essential for understanding cell-cell communication and immune responses . Additionally, the compound’s ability to form stable triazole linkages makes it a valuable tool for investigating cellular processes and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its azido group, which can undergo click chemistry reactions to form stable triazole linkages with biomolecules. This mechanism allows the compound to modify proteins, enzymes, and other cellular components, influencing their activity and function. The azido group can also participate in enzyme inhibition or activation, depending on the specific biomolecule it interacts with . These interactions can lead to changes in gene expression and cellular metabolism, making this compound a valuable tool for studying biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time if exposed to heat or light Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study specific biochemical pathways and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and disruption of metabolic processes. These threshold effects are important for determining the compound’s safety and efficacy in biochemical research and pharmaceutical development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s azido group allows it to participate in click chemistry reactions, modifying biomolecules and affecting their function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s azido group allows it to be transported across cell membranes and distributed within various cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in biochemical reactions.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular processes. The compound’s azido group allows it to be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications and targeting signals . These interactions can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes and biochemical pathways.

properties

IUPAC Name

3-azido-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.ClH/c1-5(2,3-6)4-8-9-7;/h3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQESYUDWCXFBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1321622-19-8
Record name 3-azido-2,2-dimethylpropan-1-amine hydrochloride
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